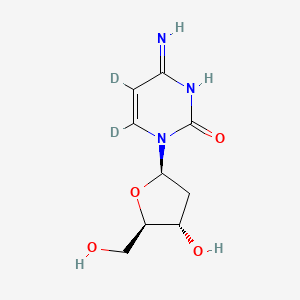
2'-Deoxy Cytidine-5,6-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy Cytidine-5,6-d2 is a nucleoside analogue that has been widely used in various fields of research and industry due to its unique physical, chemical, and biological properties. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen at specific positions in its molecular structure . This modification makes it particularly useful in scientific studies involving metabolic pathways and molecular interactions.
準備方法
The synthesis of 2’-Deoxy Cytidine-5,6-d2 involves several steps. One common method includes the deuteration of cytidine at the 5 and 6 positions. This can be achieved through a series of chemical reactions involving deuterated reagents. For example, the deuteration process might involve the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium .
Industrial production methods for 2’-Deoxy Cytidine-5,6-d2 typically involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. These methods often include rigorous purification steps to ensure the final product meets the required specifications for research and industrial applications .
化学反応の分析
2’-Deoxy Cytidine-5,6-d2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: This reaction can convert the hydroxyl groups in the molecule to carbonyl groups, forming products like 2’-Deoxy Cytidine-5,6-d2 ketones.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups, regenerating the original compound.
Substitution: This reaction involves replacing one functional group with another, such as substituting a hydroxyl group with a halogen atom.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could produce halogenated derivatives .
科学的研究の応用
2’-Deoxy Cytidine-5,6-d2 has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry to study metabolic pathways and molecular interactions.
Biology: In biological research, it is used to investigate DNA synthesis and repair mechanisms.
Medicine: It is used in medical research to study the pharmacokinetics and pharmacodynamics of nucleoside analogues.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapies.
作用機序
The mechanism of action of 2’-Deoxy Cytidine-5,6-d2 involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells . This makes it particularly useful in cancer research, where it can be used to study the effects of nucleoside analogues on tumor cells .
The molecular targets of 2’-Deoxy Cytidine-5,6-d2 include DNA polymerases and other enzymes involved in DNA replication and repair. The pathways involved in its mechanism of action include the inhibition of DNA synthesis and the induction of DNA damage responses .
類似化合物との比較
2’-Deoxy Cytidine-5,6-d2 is similar to other nucleoside analogues such as 2’-Deoxycytidine, 5-Methyl-2’-deoxy Cytidine, and 2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine) . its unique deuterium labeling sets it apart from these compounds.
2’-Deoxycytidine: This compound lacks the deuterium labeling and is commonly used in DNA synthesis studies.
5-Methyl-2’-deoxy Cytidine: This compound is a methylated analogue of 2’-Deoxycytidine and is used in epigenetic studies.
2’,2’-Difluoro-2’-deoxycytidine (Gemcitabine): This compound is a fluorinated analogue used in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis.
The deuterium labeling in 2’-Deoxy Cytidine-5,6-d2 provides enhanced stability and allows for more precise tracking in metabolic studies, making it a valuable tool in research and industry .
特性
分子式 |
C9H13N3O4 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D |
InChIキー |
CKTSBUTUHBMZGZ-AQAQJVFASA-N |
異性体SMILES |
[2H]C1=C(N(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O)[2H] |
正規SMILES |
C1C(C(OC1N2C=CC(=N)NC2=O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


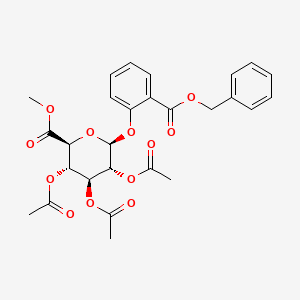

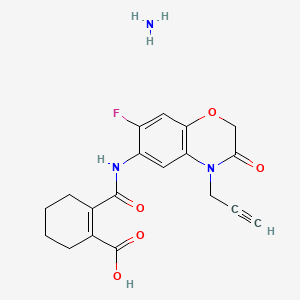
![Benzyl 2-(chlorocarbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13841029.png)

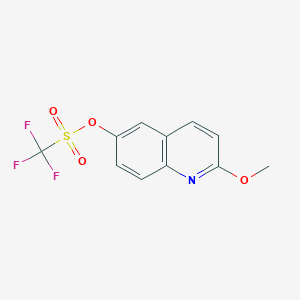
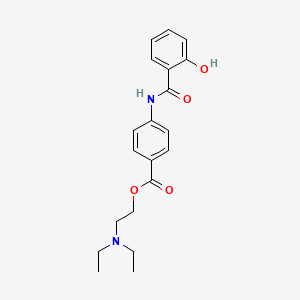
![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
![Methyl 2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]but-1-ynyl]phenyl]propanoate](/img/structure/B13841055.png)
![Octahydro-1H-pyrrolo[3,4-b]pyridine-d2 Di-trifluoroacetate](/img/structure/B13841061.png)

![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
